

An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-bromo-2,6-dimethylbenzoate

Cat. No.: B1322967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its sterically hindered and electronically modified benzene ring, coupled with a reactive bromine atom, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in cross-coupling reactions that are fundamental to modern drug discovery and materials science. Detailed experimental protocols, data summaries, and workflow diagrams are presented to facilitate its practical application in a research setting.

Chemical Properties and Data

Methyl 4-bromo-2,6-dimethylbenzoate is a solid at room temperature, appearing as a light yellow to brown substance. Its core structure consists of a benzene ring substituted with a bromo group at the 4-position, two methyl groups at the 2- and 6-positions, and a methyl ester group at the 1-position. This substitution pattern imparts significant steric hindrance around the ester functionality and influences the electronic properties of the aromatic ring.

Table 1: Physicochemical Properties of **Methyl 4-bromo-2,6-dimethylbenzoate** and its Precursor

Property	Methyl 4-bromo-2,6-dimethylbenzoate	4-bromo-2,6-dimethylbenzoic acid (Precursor)
IUPAC Name	methyl 4-bromo-2,6-dimethylbenzoate	4-bromo-2,6-dimethylbenzoic acid
CAS Number	90841-46-6[1]	74346-19-3[2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂ [1]	C ₉ H ₉ BrO ₂ [2]
Molecular Weight	243.10 g/mol [1]	229.07 g/mol [2]
Appearance	Light yellow to brown solid	Solid
Melting Point	Not reported	197-198 °C[3]
Boiling Point	Not reported	321.1 ± 30.0 °C at 760 mmHg[3]
Storage	Room temperature, dry	Room temperature[3]

Note: Specific experimental data for the melting and boiling points of **Methyl 4-bromo-2,6-dimethylbenzoate** are not readily available in the searched literature. However, given that its precursor acid is a high-melting-point solid, the methyl ester is also expected to be a solid at room temperature.

Synthesis

The primary route for the synthesis of **Methyl 4-bromo-2,6-dimethylbenzoate** is through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid.

Synthesis of 4-bromo-2,6-dimethylbenzoic acid

Multiple synthetic routes to 4-bromo-2,6-dimethylbenzoic acid have been reported. One common method involves the reaction of 5-bromo-2-iodo-m-xylene with an organolithium reagent followed by quenching with carbon dioxide.

Esterification to Methyl 4-bromo-2,6-dimethylbenzoate

A standard and effective method for the esterification of sterically hindered carboxylic acids like 4-bromo-2,6-dimethylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction utilizes an excess of the alcohol, in this case, methanol, to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the Fischer esterification of a carboxylic acid and can be adapted for the synthesis of **Methyl 4-bromo-2,6-dimethylbenzoate**.[\[2\]](#)[\[3\]](#)[\[4\]](#)

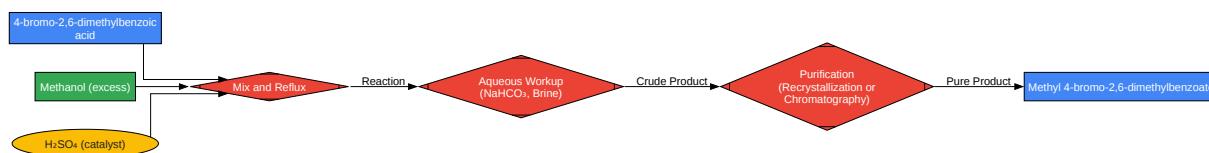
Materials:

- 4-bromo-2,6-dimethylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottomed flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
- Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO_3 to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude **Methyl 4-bromo-2,6-dimethylbenzoate**.
- The crude product can be further purified by recrystallization or column chromatography.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 4-bromo-2,6-dimethylbenzoate** via Fischer Esterification.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **Methyl 4-bromo-2,6-dimethylbenzoate** are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **Methyl 4-bromo-2,6-dimethylbenzoate**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl ester protons (-COOCH₃) around 3.8-3.9 ppm.- A singlet for the two equivalent aromatic protons around 7.0-7.5 ppm.- A singlet for the two equivalent methyl group protons (-CH₃) on the ring around 2.3-2.5 ppm.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the methyl ester carbon (-COOCH₃) around 52 ppm.- Signals for the aromatic carbons between 120-140 ppm. The carbon attached to the bromine will be at a lower field.- A signal for the carbonyl carbon (-C=O) around 165-170 ppm.- Signals for the two equivalent methyl group carbons (-CH₃) on the ring around 20-22 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹.- C-O stretching bands between 1100-1300 cm⁻¹.- Aromatic C-H stretching bands just above 3000 cm⁻¹.- Aliphatic C-H stretching bands from the methyl groups just below 3000 cm⁻¹.- C-Br stretching vibration in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.

Applications in Drug Development and Organic Synthesis

The primary utility of **Methyl 4-bromo-2,6-dimethylbenzoate** in a research and drug development context lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. **Methyl 4-bromo-2,6-dimethylbenzoate** can be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl and styrenyl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

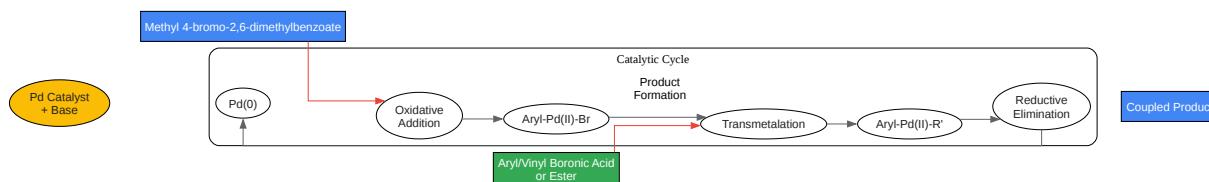
This is a general procedure and may require optimization for specific substrates.

Materials:

- **Methyl 4-bromo-2,6-dimethylbenzoate**
- Aryl or vinyl boronic acid/ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
- Schlenk flask or sealed tube
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask, add **Methyl 4-bromo-2,6-dimethylbenzoate** (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction involving **Methyl 4-bromo-2,6-dimethylbenzoate**.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes.

Methyl 4-bromo-2,6-dimethylbenzoate can be reacted with various alkenes to introduce vinyl groups, which can be further functionalized.

Experimental Protocol: Generalized Heck-Mizoroki Reaction

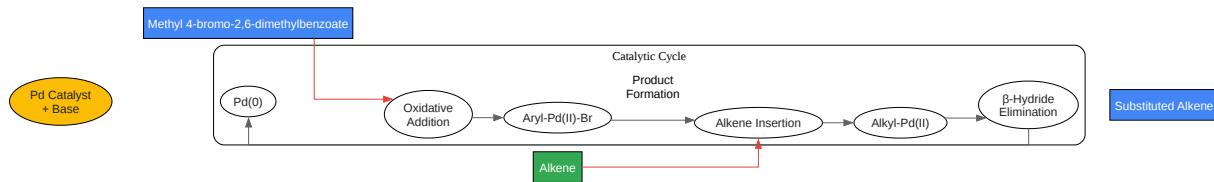
This is a general procedure and may require optimization for specific substrates.

Materials:

- **Methyl 4-bromo-2,6-dimethylbenzoate**
- Alkene
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, Pd/C)
- Base (e.g., Et_3N , K_2CO_3)
- Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

- In a reaction vessel, combine **Methyl 4-bromo-2,6-dimethylbenzoate** (1.0 eq.), the alkene (1.1-2.0 eq.), the palladium catalyst (1-5 mol%), and the base (1.5-3.0 eq.).
- Add the solvent and heat the mixture to the required temperature (typically 80-140 °C).
- Monitor the reaction by TLC or GC.
- Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and perform an aqueous workup.
- Extract the product, dry the organic layer, and purify by column chromatography or distillation.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction with **Methyl 4-bromo-2,6-dimethylbenzoate**.

Signaling Pathways and Biological Relevance

Currently, there is no specific information in the public domain linking **Methyl 4-bromo-2,6-dimethylbenzoate** directly to the modulation of any signaling pathways or demonstrating inherent biological activity. Its significance in drug development is primarily as a synthetic intermediate used to construct more complex molecules that may possess biological activity. The diverse structures that can be generated from this building block via cross-coupling reactions could potentially interact with a wide range of biological targets.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable and versatile building block for organic synthesis. While detailed experimental data for this specific compound is sparse in readily accessible literature, its synthesis via Fischer esterification is straightforward, and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura and Heck-Mizoroki couplings is clear. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. Further research into its reactivity and the biological activity of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Fischer Esterification-Typical Procedures - [operachem](http://operachem.com) [operachem.com]
- 3. studylib.net [studylib.net]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322967#iupac-name-methyl-4-bromo-2-6-dimethylbenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com